molecular formula C14H12N4O6 B8539938 Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate

Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate

Cat. No.: B8539938
M. Wt: 332.27 g/mol
InChI Key: NYGYORXJYHUSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable tool in chemical synthesis and biological research.

Preparation Methods

The synthesis of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate involves several steps. The primary synthetic route includes the reaction of indazole derivatives with N-hydroxysuccinimide esters under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified indazole derivatives.

Scientific Research Applications

Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate involves its ability to form stable covalent linkages with target molecules. This is primarily achieved through inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes such as transcyclooctene . The molecular targets and pathways involved include various biological macromolecules, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate can be compared with similar compounds such as:

The uniqueness of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate lies in its indazole core, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate

InChI

InChI=1S/C14H12N4O6/c1-23-14(22)17-10-4-2-3-9(8(10)7-15-17)16-13(21)24-18-11(19)5-6-12(18)20/h2-4,7H,5-6H2,1H3,(H,16,21)

InChI Key

NYGYORXJYHUSOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=CC=CC(=C2C=N1)NC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 3-necked 2-L flask fitted with a mechanical stirrer and a nitrogen inlet were charged the aminoindazole carbamate (94.5 g, 1.0 equiv.), N,N′-disuccinimidyl carbonate (113.8 g, 1.07 eq), and dry acetonitrile (950 mL, KF=0.06%). Pyridine (32.8 g, 1.0 eq) was added to the mixture and it was heated to 40° C. and stirred for 15 h during which time a solid precipitated. The solid was filtered, washed with fresh dry acetonitrile (3×100 mL), and dried in a vacuum oven at 40° C. to afford 130.1 g (92.9% potency adjusted) of the activated succinimidyl carbamate as a light brown solid.
Name
aminoindazole carbamate
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-amino-1H-indazole-1-carboxylate (1.9 g, 10 mmol) and 1-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}oxy)-2,5-pyrrolidinedione (2.8 g, 11 mmol) were combined in acetonitrile (100 mL), stirred for 48 hours at ambient temperature, and filtered. The filter cake was washed with acetonitrile (10 mL) and dried under reduced pressure at ambient temperature to provide the title compound.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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